![molecular formula C7H7N3O2 B6162939 ethyl 5-cyano-1H-imidazole-4-carboxylate CAS No. 59253-74-6](/img/no-structure.png)
ethyl 5-cyano-1H-imidazole-4-carboxylate
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Description
Ethyl 5-cyano-1H-imidazole-4-carboxylate, also known as ethyl 4-cyano-1H-imidazole-5-carboxylate, is a chemical compound with the molecular formula C7H7N3O2 . It is a derivative of 1H-imidazole-5-carboxylic acid . This compound is used in laboratory research .
Synthesis Analysis
The synthesis of substituted imidazoles, such as ethyl 5-cyano-1H-imidazole-4-carboxylate, has seen recent advances . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of ethyl 5-cyano-1H-imidazole-4-carboxylate consists of seven carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms . The molecular weight of this compound is 165.15 .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-cyano-1H-imidazole-4-carboxylate are not detailed in the search results, imidazoles in general are known to be key components in a variety of functional molecules . They are used in diverse applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .Physical And Chemical Properties Analysis
Ethyl 5-cyano-1H-imidazole-4-carboxylate has a melting point of 185°C and a predicted boiling point of 447.7±30.0°C . It has a predicted density of 1.31±0.1 g/cm3 . The pKa of this compound is predicted to be 6.88±0.10 .Safety and Hazards
Ethyl 5-cyano-1H-imidazole-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
The future directions for the study and application of ethyl 5-cyano-1H-imidazole-4-carboxylate and similar compounds lie in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-cyano-1H-imidazole-4-carboxylate involves the reaction of ethyl cyanoacetate with 1,2-diaminobenzene followed by cyclization and esterification.", "Starting Materials": [ "Ethyl cyanoacetate", "1,2-diaminobenzene", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl cyanoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 1,2-diaminobenzene to the reaction mixture and stir for 2 hours at 80°C.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate to adjust the pH to 7-8.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and purify by column chromatography to obtain ethyl 5-cyano-1H-imidazole-4-carboxylate." ] } | |
CAS RN |
59253-74-6 |
Product Name |
ethyl 5-cyano-1H-imidazole-4-carboxylate |
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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